molecular formula C15H14O5 B14313189 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 116854-95-6

2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B14313189
CAS No.: 116854-95-6
M. Wt: 274.27 g/mol
InChI Key: JXHCBDZUPWMLDA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes both methoxy and trihydroxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 2-methoxybenzaldehyde with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and purification steps such as recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to the ability of the hydroxy groups to donate electrons and neutralize free radicals. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

    2-Hydroxyacetophenone: Lacks the methoxy group but has similar reactivity.

    2-Methoxybenzaldehyde: Contains the methoxy group but lacks the trihydroxyphenyl moiety.

    2,4,6-Trihydroxyacetophenone: Contains the trihydroxyphenyl group but lacks the methoxy group.

Uniqueness: 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the combination of methoxy and trihydroxy functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

116854-95-6

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C15H14O5/c1-20-14-5-3-2-4-9(14)6-11(17)15-12(18)7-10(16)8-13(15)19/h2-5,7-8,16,18-19H,6H2,1H3

InChI Key

JXHCBDZUPWMLDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

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